2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid is an organic compound known for its specific structure and chemical properties. It is a powdery solid with a unique combination of functional groups, making it a valuable compound in various scientific research fields .
Preparation Methods
The synthesis of 2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid involves several steps. One common method starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and acid chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid is widely used in peptide synthesis as a coupling agent . Its stability and long shelf-life make it a valuable tool in the synthesis of peptides and other complex molecules. Additionally, it has applications in tumor targeting and radiotherapy, particularly in the development of affibody-mediated PNA-based pretargeting strategies .
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid involves its role as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds by reacting with amino acids and other peptide fragments . The molecular targets and pathways involved in its mechanism of action are primarily related to its chemical reactivity and stability.
Comparison with Similar Compounds
Similar compounds to 2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid include (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid and ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid . These compounds share similar functional groups and chemical properties but differ in their specific structures and applications. The uniqueness of this compound lies in its specific combination of functional groups and its stability, making it a valuable tool in peptide synthesis and other scientific research applications.
Properties
Molecular Formula |
C28H34N2O6 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29(17-25(31)32)16-19-10-8-9-15-30(19)27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,31,32) |
InChI Key |
CWIOVGHTEJIFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origin of Product |
United States |
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